Ditryptophenaline

Neurokinin-1 receptor Substance P antagonism Analgesic lead optimization

Ditryptophenaline is the only commercially available homodimeric diketopiperazine with a C2-symmetric bispyrrolidinoindoline core, biosynthesized via cytochrome P450 DtpC. Unlike monomeric DKPs or synthetic NK-1 antagonists, it enables direct SAR exploration of stereochemically diverse antiproliferative leads (colon cancer IC50 3.03 μM). Use as low-affinity NK-1 reference (IC50 12 μM) or substrate for DtpC enzymatic studies. Enantioselective total synthesis confirmed; procure ≥98% purity for reproducible pharmacology and medicinal chemistry.

Molecular Formula C42H40N6O4
Molecular Weight 692.8 g/mol
CAS No. 64947-43-9
Cat. No. B161596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitryptophenaline
CAS64947-43-9
Synonymsditryptophenaline
Molecular FormulaC42H40N6O4
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESCN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1
InChIInChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1
InChIKeyIQIGYVQQRKFGLN-HSYVCWSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ditryptophenaline (CAS 64947-43-9): Dimeric Diketopiperazine Alkaloid from Aspergillus for NK-1 Receptor and Antiproliferative Research


Ditryptophenaline (CAS 64947-43-9) is a naturally occurring homodimeric diketopiperazine alkaloid primarily isolated from the fungus *Aspergillus flavus* [1]. Characterized by a complex C2-symmetric bispyrrolidinoindoline core, this secondary metabolite has been studied for its interactions with the neurokinin-1 (NK-1) receptor and its potential role in analgesic and anti-inflammatory pathways [2]. Structurally, it is formed via the cytochrome P450-catalyzed dimerization of two N-methylphenylalanyltryptophanyl diketopiperazine monomers, a unique biosynthetic route among fungal alkaloids [3].

Why Ditryptophenaline (CAS 64947-43-9) Cannot Be Replaced by Other Diketopiperazines or NK-1 Antagonists


Substituting ditryptophenaline with other in-class fungal diketopiperazines or commercial NK-1 antagonists is scientifically invalid without re-validation. The compound's unique C2-symmetric bispyrrolidinoindoline scaffold, arising from a specific cytochrome P450 (DtpC)-mediated dimerization, is not shared by monomeric diketopiperazines or synthetic antagonists like aprepitant [1]. Furthermore, its weak NK-1 affinity (IC50 ~12 μM) and distinct stereochemical configuration create a specific pharmacological profile that differs markedly from potent clinical antagonists and even close structural analogs like WIN 64821 [2]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Ditryptophenaline (CAS 64947-43-9) Against Comparators and Class Benchmarks


NK-1 Receptor Antagonism: Weak Potency as a Differentiator from Clinical Antagonists

Ditryptophenaline exhibits weak antagonistic activity at the human neurokinin-1 (NK-1) receptor with an IC50 value of 12,000 nM (12 μM), as reported in a radioligand binding assay [1]. This potency is orders of magnitude lower than that of the clinical NK-1 antagonist aprepitant (IC50 ~0.1 nM) [2]. This quantitative difference underscores that ditryptophenaline is a sub-optimal direct ligand for the NK-1 receptor, and its utility lies in being a structurally unique, weak-binding reference compound or a starting point for scaffold optimization, rather than a potent pharmacological tool.

Neurokinin-1 receptor Substance P antagonism Analgesic lead optimization

Biosynthetic Pathway: DtpC Cytochrome P450 as a Specific Dimerization Catalyst

The biosynthesis of ditryptophenaline is catalyzed by a single cytochrome P450 enzyme, DtpC, which mediates both pyrroloindole ring formation and concurrent dimerization of N-methylphenylalanyltryptophanyl diketopiperazine monomers [1]. In contrast, the biosynthesis of the structurally related dimer WIN 64821 involves a distinct enzymatic machinery and stereochemical outcome [2]. Furthermore, DtpC exhibits relaxed substrate specificity, enabling the generation of non-natural dimers from precursor like brevianamide F, a feature not shared by all diketopiperazine synthases [3].

Biosynthesis Cytochrome P450 Diketopiperazine dimerization

Antiproliferative Activity: Ditryptophenaline as a Scaffold for Colon Cancer Cell Inhibition

While ditryptophenaline itself was not the lead compound, its bispyrrolidinoindoline scaffold enabled the development of a stereochemically optimized analog with an IC50 of 3.03 μM against human colon cancer cells (HCT116) [1]. In contrast, the structurally related natural product WIN 64821 and its analogs showed varying antiproliferative activities depending on stereochemistry, with the most potent lead candidate emerging from systematic modification of the ditryptophenaline/WIN 64821 core [2]. The natural product ditryptophenaline serves as a valuable starting point for medicinal chemistry optimization.

Antiproliferative Colon cancer Stereodivergent synthesis

Structural Uniqueness: C2-Symmetric Bispyrrolidinoindoline Core

Ditryptophenaline possesses a rare C2-symmetric bispyrrolidinoindoline diketopiperazine core, resulting from the head-to-head dimerization of two N-methylphenylalanyltryptophanyl diketopiperazine monomers [1]. This exact stereochemical arrangement (1S,4S,7S,9S at key chiral centers) differs from its diastereomer WIN 64821 and other dimeric alkaloids like naseseazine B [2]. The compound's specific three-dimensional structure dictates its interaction with biological targets and its utility as a chiral building block in total synthesis [3].

Diketopiperazine dimer Stereochemistry Structural biology

Recommended Research Applications for Ditryptophenaline (CAS 64947-43-9) Based on Quantitative Evidence


Lead Scaffold for Stereodivergent Synthesis of Antiproliferative Agents

Ditryptophenaline serves as a natural product scaffold for generating stereochemically diverse libraries of bispyrrolidinoindoline alkaloids. As demonstrated by Wada et al., systematic modification of its core structure (including stereochemistry at positions 3/3', 11/11', and 15/15') can yield lead compounds with potent antiproliferative activity against human colon cancer cells (IC50 = 3.03 μM) [1]. Procurement of ditryptophenaline enables medicinal chemists to explore structure-activity relationships around this privileged scaffold, which is not possible with monomeric diketopiperazines or simpler indole alkaloids.

Enzymology of Fungal Cytochrome P450 Dimerization Catalysts

Ditryptophenaline is the biosynthetic product of the cytochrome P450 enzyme DtpC, which uniquely catalyzes both pyrroloindole ring formation and homodimerization of diketopiperazine monomers [1]. Researchers studying fungal secondary metabolism, P450 catalysis, or enzymatic C-C bond formation can use ditryptophenaline as a substrate to probe DtpC's mechanism, substrate scope, and potential for generating unnatural dimeric products. This enzyme has shown relaxed specificity, enabling the creation of new dimers from non-native monomers like brevianamide F [2].

Weak NK-1 Antagonist Reference Standard

With an IC50 of 12 μM at the NK-1 receptor, ditryptophenaline can be employed as a low-affinity reference compound in substance P/NK-1 receptor binding assays [1]. It is particularly useful in studies aimed at differentiating between potent antagonists (e.g., aprepitant) and weak, structurally complex natural ligands. This application is supported by quantitative binding data and the compound's well-defined stereochemistry, allowing researchers to use it as a benchmark for weak receptor interactions or as a negative control in analgesic drug discovery programs.

Natural Product Synthesis and Chiral Building Block

The total synthesis of ditryptophenaline has been achieved through enantioselective routes, confirming its absolute stereochemistry (1S,4S,7S,9S) [1]. This synthetic accessibility, combined with its unique C2-symmetric core, makes ditryptophenaline a valuable target for methodology development in complex alkaloid synthesis. Additionally, it can serve as a chiral building block or standard for the asymmetric synthesis of other dimeric natural products, including WIN 64821 and naseseazine B [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ditryptophenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.